4-(2-氨基乙基)-N,N-二甲基苯甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

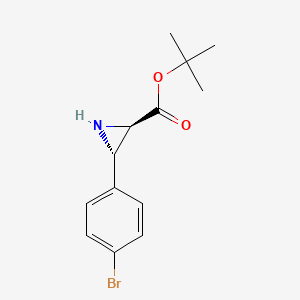

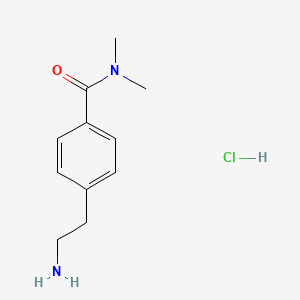

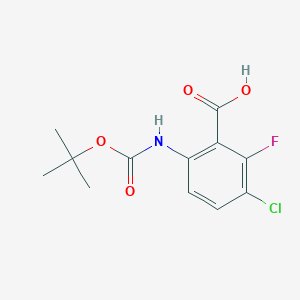

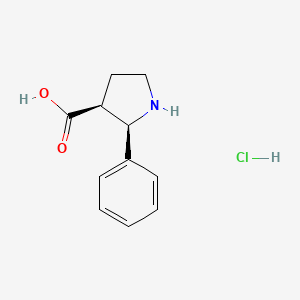

The compound “4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride” is a benzamide derivative with an aminoethyl group at the 4-position of the benzene ring, and the nitrogen of this group is dimethylated. The hydrochloride indicates that this compound is likely a salt, which could affect its solubility and stability .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring core, with the amide and aminoethyl groups contributing to the polarity of the molecule. The dimethyl groups on the nitrogen would add steric bulk .Chemical Reactions Analysis

As an amide and secondary amine, this compound could participate in various chemical reactions. The amide could undergo hydrolysis, and the secondary amine could be involved in reactions such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of the hydrochloride salt, and the conditions under which it is stored .科学研究应用

合成和药理活性

抗惊厥研究中的合成:4-(2-氨基乙基)-N,N-二甲基苯甲酰胺盐酸盐的衍生物,具体为4-氨基-N-(2,6-二甲基苯基)苯甲酰胺或阿美托利德,显示出显著的抗惊厥特性。在各种抗惊厥模型中对其合成和评价表明其作为一种强效抗惊厥药物的潜力,超过了苯妥英在最大电击惊厥试验中的表现 (Lambert et al., 1995)。

神经系统疾病中的药理活性:另一项研究合成并评价了4-氨基-5-氯-2-甲氧基-N-[(2S,4S)-1-乙基-2-羟甲基-4-吡咯啉基]苯甲酰胺(TKS159)及其光学异构体的药理活性。结果表明这些化合物,特别是TKS159,对5-羟色胺4(5-HT4)受体具有强烈的亲和力,暗示了它们在神经系统疾病中的潜在用途 (Yanagi et al., 1999)。

表征和稳定性研究

- 晶型和表征:对4-氨基-5-氯-2-甲氧基-N-[(2S,4S)-1-乙基-2-羟甲基-4-吡咯啉基]苯甲酰胺的晶型形式的制备和表征进行了研究,为其稳定性和进一步制药开发的适用性提供了见解 (Yanagi et al., 2000)。

抗菌和计算研究

- 抗菌特性:对4-氨基-N-[2-(二乙氨基)乙基]苯甲酰胺-四苯硼酸盐复合物的研究表明其具有抗菌活性的潜力。该研究探讨了该化合物的合成、表征和抗菌特性,有助于了解其潜在的药用价值 (Mostafa et al., 2023)。

作用机制

Target of Action

The primary target of 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the enzyme’s active site, preventing it from catalyzing its substrate .

Biochemical Pathways

The inhibition of serine proteases by AEBSF affects several biochemical pathways. For instance, it can inhibit enzymes like trypsin, chymotrypsin, plasmin, kallikrein, and thrombin, which are involved in digestion, blood clotting, and fibrinolysis .

Pharmacokinetics

It is known to be water-soluble and stable at low ph values . This suggests that it may have good bioavailability and could be administered orally.

Result of Action

The inhibition of serine proteases by AEBSF can have various effects at the molecular and cellular levels. For example, it can prevent the degradation of certain proteins, inhibit the clotting of fibrinogen, and disrupt cell signaling pathways .

Action Environment

The action of AEBSF can be influenced by environmental factors such as pH. It is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the efficacy and stability of AEBSF could be affected by the pH of its environment.

属性

IUPAC Name |

4-(2-aminoethyl)-N,N-dimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10-5-3-9(4-6-10)7-8-12;/h3-6H,7-8,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYTXZDBQMZSLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)